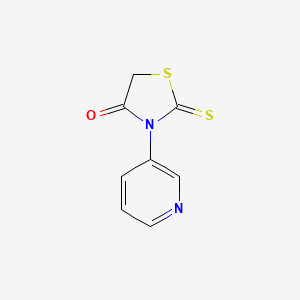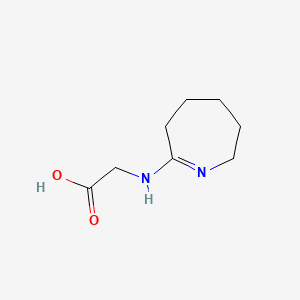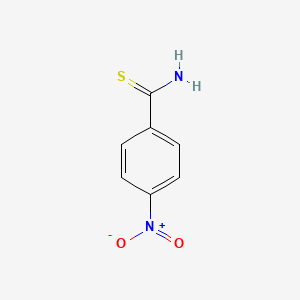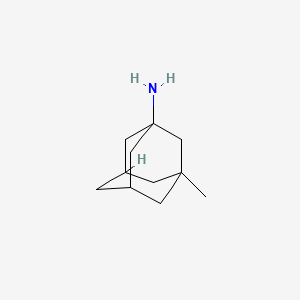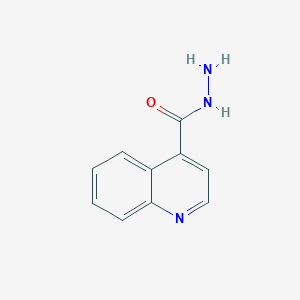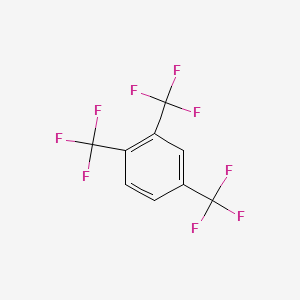![molecular formula C11H9F3N2 B1304907 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 521267-21-0](/img/structure/B1304907.png)
5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Vue d'ensemble
Description
The compound 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a derivative of the pyrazole class, which is known for its biological significance and potential pharmacological applications. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including antifungal, anticancer, and other therapeutic effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of various reagents such as hydrazines, beta-keto esters, and aldehydes or ketones. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Similarly, other pyrazole derivatives are synthesized through reactions involving different starting materials and catalysts, such as copper acetate for oxidative cyclization . Although the specific synthesis of 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole is not detailed in the provided papers, the general methods applied to pyrazole chemistry could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. For example, the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using single-crystal X-ray diffraction, and its geometry was optimized using density functional theory (DFT) . The crystal structures of other pyrazole derivatives reveal the presence of hydrogen bonding and other intermolecular interactions that contribute to their stability .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, to form new compounds with potential biological activities. For instance, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves the reaction of pyrazole derivatives with different reagents to test their antifungal activity . The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can significantly alter the biological properties of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets . Theoretical calculations, such as HOMO-LUMO energy levels and DFT studies, provide insights into the electronic properties of these compounds, which are crucial for understanding their chemical behavior and designing new derivatives with enhanced biological activities .
Applications De Recherche Scientifique
Heterocyclic Synthesis
5-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole has been identified as a valuable scaffold for the synthesis of a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Its reactivity offers mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, indicating its potential for innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Agents
The trifluoromethylpyrazole moiety, particularly when located on the 3- or 5-position of the pyrazole nucleus, is associated with significant anti-inflammatory and antibacterial activities. This highlights the importance of trifluoromethylated pyrazoles in medicinal chemistry, providing a foundation for the development of novel anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Medicinal Chemistry
Methyl-substituted pyrazoles, including 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole derivatives, exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. These compounds have been studied for their therapeutic potentials, such as antimicrobial, anticancer, and other pharmacological activities, underscoring their significance in medicinal chemistry and drug development (Sharma et al., 2021).
Organometallic Chemistry
Hydridotris(pyrazolyl)borato complexes of Group 5 metals demonstrate the utility of pyrazole derivatives in organometallic chemistry. These complexes serve as models for metalloprotein interactions and offer insights into the organometallic chemistry of vanadium, niobium, and tantalum, revealing a rich organometallic chemistry awaiting further exploration (Etienne, 1996).
Safety And Hazards
The safety data sheet for a related compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Trifluoromethyl group-containing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future directions of “5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could be similar, given its structural similarity to these compounds.
Propriétés
IUPAC Name |
5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-5-10(16-15-7)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKRQNPVMPJPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226553 | |
| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
CAS RN |
521267-21-0 | |
| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521267-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



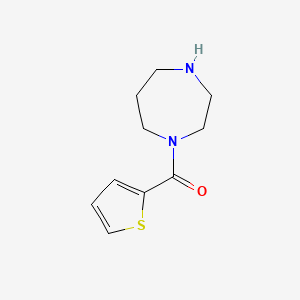
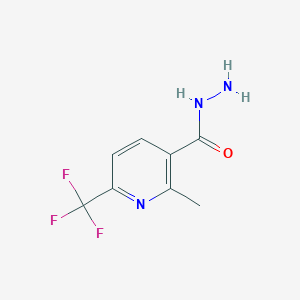
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)
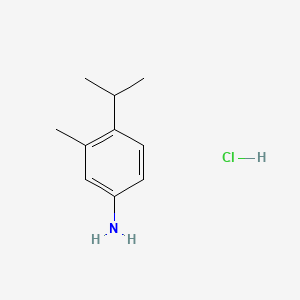
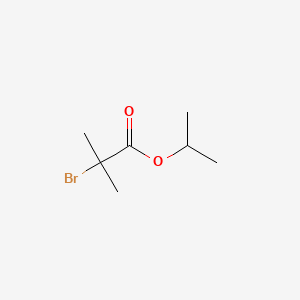
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
